Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate
Description
Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate (CAS: 1403766-62-0) is a bicyclic heterocyclic compound featuring a fully saturated octahydro-isoquinoline core. Key structural elements include:
- Boc (tert-butoxycarbonyl) protecting group at position 2, enhancing stability during synthetic processes.
- 6-oxo group (ketone) at position 6.
- Ethyl ester at position 3, facilitating reactivity in nucleophilic substitutions.
This compound is primarily utilized as an intermediate in medicinal chemistry, particularly in peptide synthesis and the development of GABAA receptor modulators, where the Boc group protects amine functionalities during multi-step reactions.
Properties
IUPAC Name |
2-O-tert-butyl 3-O-ethyl 6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO5/c1-5-22-15(20)14-9-12-8-13(19)7-6-11(12)10-18(14)16(21)23-17(2,3)4/h11-12,14H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEFQSLNTJXAEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CC(=O)CCC2CN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate typically involves the following steps:
Formation of the Isoquinoline Core: The initial step involves the construction of the isoquinoline core through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Boc Protection: The resulting isoquinoline derivative is then protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps.
Esterification: The protected isoquinoline is then esterified with ethyl chloroformate to introduce the ethyl ester group.
Oxidation: Finally, the compound undergoes oxidation to introduce the ketone functionality at the 6-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
Recent studies have highlighted the potential of isoquinoline derivatives, including Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate, in targeting G-quadruplexes, which are structures formed by nucleic acids that play a crucial role in cancer biology. Research indicates that compounds with similar structures have shown promising anticancer activity by stabilizing these G-quadruplexes, thus inhibiting cancer cell proliferation .
1.2 Neuropharmacological Effects
Isoquinoline derivatives are also being investigated for their neuropharmacological effects. For instance, certain derivatives have been noted for their interaction with serotonin receptors, which are significant in the treatment of mood disorders and other neurological conditions. The structure of this compound may contribute to its affinity for these receptors, suggesting its potential as a therapeutic agent .
Synthetic Applications
2.1 Building Block in Organic Synthesis
this compound serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations, making it valuable in the development of new pharmaceuticals and agrochemicals. The Boc (tert-butyloxycarbonyl) group provides stability during reactions and can be easily removed under mild conditions to yield free amines or acids .
2.2 Synthesis of Alkaloids
The compound is also utilized in the synthesis of alkaloids, particularly those with hexahydrobenzo[c]phenanthridine structures. Recent synthetic methodologies have demonstrated regioselective approaches to constructing these complex frameworks using this compound as a starting material. This highlights its significance in advancing synthetic organic chemistry .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc-protected amine group can form hydrogen bonds and electrostatic interactions with active sites, while the ester and ketone functionalities can participate in various chemical reactions, modulating the activity of the target molecules .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate with analogous esters derived from nitrogen-containing heterocycles:
Key Differences and Implications
Hydrogenation State: The target compound’s octahydro-isoquinoline core is fully saturated, enhancing stability and reducing aromatic reactivity compared to partially hydrogenated (e.g., hexahydroquinoline ) or fully aromatic (e.g., isoquinoline ) analogs.
Protecting Groups :
- The Boc group in the target compound distinguishes it from unprotected analogs, enabling selective deprotection under acidic conditions (e.g., TFA), which is critical in multi-step syntheses .
Substituent Effects :
- Chloro (6c, ) and methyl () substituents alter electronic and steric profiles, impacting solubility and reactivity. For example, chloro groups increase electrophilicity, while methyl groups enhance hydrophobicity.
Synthetic Methods :
- Coordination catalysts (e.g., pyridine-oxazolines ) are commonly used for asymmetric synthesis of similar esters, as seen in the preparation of Ethyl 2-oxo-1-(3-oxobutyl)cyclohexanecarboxylate .
Applications :
Crystallographic and Computational Insights
- Software like SHELX and ORTEP-3 are critical for resolving the stereochemistry of octahydro-isoquinoline derivatives, ensuring accurate structural validation.
- Puckering coordinates (defined by Cremer and Pople ) help analyze ring conformations in saturated heterocycles, aiding in the design of bioactive molecules.
Biological Activity
Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H27NO5 |
| Molar Mass | 325.41 g/mol |
| Storage Condition | Room Temperature |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of isoquinoline derivatives, including this compound. For instance, related compounds have shown promising activity against various bacterial strains, including Staphylococcus aureus. The structure-activity relationship (SAR) analyses indicate that modifications to the isoquinoline scaffold can enhance antibacterial properties while maintaining low cytotoxicity to mammalian cells .
Case Study: Antibacterial Testing
In a study assessing the antibacterial efficacy of various isoquinoline derivatives, this compound was tested against clinical isolates of S. aureus. The results showed an inhibitory concentration (IC50) comparable to other known antibacterial agents. Notably, the compound exhibited minimal hemolytic activity at effective concentrations, indicating a favorable safety profile for further development .
Anticancer Activity
The anticancer potential of isoquinoline derivatives has been explored extensively. This compound has been investigated for its cytotoxic effects on various cancer cell lines.
Research Findings
- Cytotoxicity Assays : In vitro assays using HeLa and HEK-293T cells demonstrated that this compound can induce apoptosis in cancer cells at specific concentrations while sparing normal cells .
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Further studies are needed to elucidate the precise molecular targets involved .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The presence of the Boc (tert-butyloxycarbonyl) group enhances lipophilicity, facilitating better membrane permeability and interaction with biological targets.
Key Structural Features
| Feature | Impact on Activity |
|---|---|
| Boc Group | Enhances solubility and stability |
| Octahydroisoquinoline Core | Essential for receptor binding |
| Carboxylate Functionality | Contributes to biological interactions |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate?
- Methodology : The synthesis typically involves multi-step reactions, including cyclization, Boc protection, and esterification. For example, the Boc (tert-butoxycarbonyl) group is introduced to protect the secondary amine during intermediate steps, followed by deprotection under acidic conditions (e.g., trifluoroacetic acid) . Similar compounds, such as ethyl 3-oxo-2,3-dihydroisoquinoline-4-carboxylate, are synthesized via base-catalyzed condensation (e.g., sodium ethoxide) and oxidation/reduction steps .
Q. How is the Boc group strategically utilized in the synthesis of this compound?
- Methodology : The Boc group acts as a temporary protecting agent for the amine functionality, preventing unwanted side reactions during subsequent steps. Deprotection is achieved via acidolysis (e.g., HCl in dioxane), which cleaves the Boc group while preserving the ester and ketone functionalities. This approach is critical for maintaining regioselectivity in bicyclic systems .
Q. What spectroscopic techniques are employed to confirm the structure of this compound?
- Methodology :
- NMR : 1H and 13C NMR identify proton environments and carbon frameworks, with characteristic shifts for the Boc group (~1.4 ppm for tert-butyl) and ester carbonyl (~170 ppm).
- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles with precision (e.g., C=O bond distances ~1.21 Å) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can ring puckering in the octahydro-isoquinoline core be quantitatively analyzed?
- Methodology : Cremer-Pople puckering parameters are applied to quantify non-planarity in the bicyclic system. For six-membered rings, out-of-plane displacements (e.g., chair vs. boat conformations) are calculated using Cartesian coordinates from X-ray data. Software like ORTEP-III visualizes these distortions .
Q. What challenges arise in X-ray crystallographic refinement of this compound?
- Methodology : Challenges include:
- Disorder : Flexible Boc or ester groups may occupy multiple positions, requiring PART commands in SHELXL to model partial occupancy .
- Twinning : Twinned crystals necessitate using HKLF 5 data and rigorous validation with R-factor metrics (e.g., Rint < 0.05) .
Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?
- Methodology : Graph set analysis (e.g., Etter’s rules) categorizes H-bond motifs (e.g., R2<sup>2</sup>(8) rings). The Boc group’s carbonyl oxygen often acts as an acceptor, forming intermolecular bonds with NH or OH donors, stabilizing specific packing arrangements .
Q. How can contradictions in proposed reaction mechanisms involving this compound be resolved?
- Methodology :
- Kinetic studies : Variable-temperature NMR monitors intermediate formation rates.
- DFT calculations : Simulate transition states to compare activation energies for competing pathways (e.g., nucleophilic vs. electrophilic attack) .
- Isotopic labeling : 18O or 13C tracing validates mechanistic hypotheses for ketone/ester transformations .
Q. What methodologies are used to assess the biological activity of derivatives of this compound?
- Methodology :
- Molecular docking : AutoDock or Schrödinger Suite predicts binding affinities to target proteins (e.g., kinases or GPCRs).
- In vitro assays : MTT or fluorescence-based assays quantify cytotoxicity or enzyme inhibition (IC50 values) for structure-activity relationship (SAR) studies .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
